Arotinolol
Overview
Description
Molecular Structure Analysis
Arotinolol has a molecular formula of C15H21N3O2S3 and an average mass of 371.541 Da . It is a thiopropanolamine with a tertiary butyl moiety .Physical And Chemical Properties Analysis
Arotinolol has a molecular weight of 371.54 and is a solid at room temperature . It is slightly soluble in DMSO and methanol .Scientific Research Applications
Cardiovascular Medicine: Treatment of Chronic Heart Failure
Arotinolol has been systematically reviewed for its efficacy in treating chronic heart failure. It is a β-receptor blocker that has shown significant improvement in treatment efficiency, left ventricular ejection fraction (LVEF), cardiac index, stroke volume (SV), and a reduction in brain natriuretic peptide (BNP) and left ventricular end diastolic volume (LVEDV) in patients with heart failure .
Hypertension Management
As an antihypertensive agent, Arotinolol has been observed in clinical trials for its clinical efficacy in treating essential hypertension. It works as both an alpha- and beta-receptor blocker, providing a good antihypertensive effect .
Pharmacodynamics and Mechanism of Action
Preclinical studies have indicated that Arotinolol lacks intrinsic sympathomimetic activities or membrane-establishing properties. It presents vasorelaxant activity, mainly mediated by its α1-blocking property. Arotinolol has been shown to decrease cardiac contractility and coronary blood flow, leading to a reduction in blood pressure .
Tremor Control in Parkinson’s Disease
Arotinolol has been studied for its potential use in tremor control for patients with Parkinson’s disease. This application is still under clinical trials, exploring its effectiveness in managing symptoms associated with Parkinson’s .
Cardiac Output and Peripheral Resistance
The drug’s mechanism of action includes a reduction in cardiac output via β-blockade and an inhibition of the counter-regulatory increase in peripheral resistance mediated by α-blockade. This dual action makes it a candidate for further research in cardiovascular conditions .
Antihypertensive Activity and Hypertension Development
Arotinolol exhibits a specific acute bradycardiac and antihypertensive activity with a pronounced reduction in heart rate. It has also been reported to delay the development of hypertension when administered daily, which could have implications for long-term hypertension management strategies .
Clinical Trials and Meta-Analysis
Arotinolol has been the subject of numerous clinical trials, particularly in the context of heart failure. A meta-analysis of these trials has provided evidence for its efficacy and safety in a clinical setting, supporting its use in therapeutic applications .
Mechanism of Action
Mode of Action
Arotinolol interacts with its targets by binding to the β1-, β2- and α1- adrenergic receptor sites . Radioligand studies have shown that arotinolol presents a higher affinity to the β-receptor compared to the α-receptor . The elucidated mechanism of action seems to be the result of a reduction in the cardiac output via the β-blockade and an additional inhibition of the counter-regulatory increase in peripheral resistance mediated by the α-blockade .
Biochemical Pathways
Arotinolol’s action on adrenergic receptors affects several biochemical pathways. It is involved in the calcium signaling pathway, cGMP-PKG signaling pathway, cAMP signaling pathway, and neuroactive ligand-receptor interaction . It also plays a role in adrenergic signaling in cardiomyocytes and vascular smooth muscle contraction .
Pharmacokinetics
The stereospecificity of arotinolol is very important for its pharmacokinetic characteristics . The S-enantiomer is highly retained in red blood cells . The distribution studies have shown that arotinolol is mainly distributed from the plasma to the liver followed by the lungs and lastly in the heart . After intragastric administration, the Cmax and AUC0-∞ of d-arotinolol were 0.225 μg·mL-1 and 1.82 μg·h·mL-1, respectively .
Result of Action
Arotinolol has been confirmed to present vasorelaxant activity, which is mainly mediated by its α1-blocking property . In preclinical hypertension trials, there is a specific acute bradycardiac and antihypertensive activity with a pronounced reduction in heart rate . Arotinolol has a dose-dependent decrease in cardiac contractility and coronary blood flow as well as an increase in total peripheral resistance . The effects of arotinolol have been confirmed in clinical trials where this drug was able to decrease cardiac index and thus, blood pressure .
Safety and Hazards
properties
IUPAC Name |
5-[2-[3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIAIPWSVYSKJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022619 | |
Record name | Arotinolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
599ºC at 760 mmHg | |
Record name | Arotinolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09204 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Slightly soluble | |
Record name | Arotinolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09204 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Arotinolol binds to the β1-, β2- and α1- adrenergic receptor sites with a very high affinity. Radioligand studies have shown that arotinolol presents a higher affinity to the β-receptor compared to the α-receptor. The elucidated mechanism of action seems to be the result of a reduction in the cardiac output via the β-blockade and an additional inhibition of the counter-regulatory increase in peripheral resistance mediated by the α-blockade. | |
Record name | Arotinolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09204 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
68377-92-4 | |
Record name | Arotinolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68377-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arotinolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068377924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arotinolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09204 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 68377-92-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Arotinolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AROTINOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394E3P3B99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
149-153ºC | |
Record name | Arotinolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09204 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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